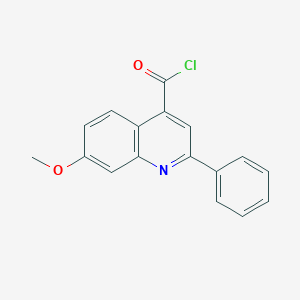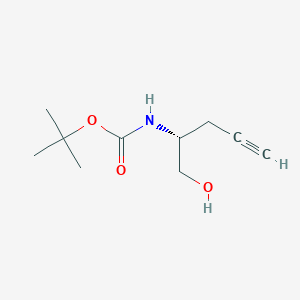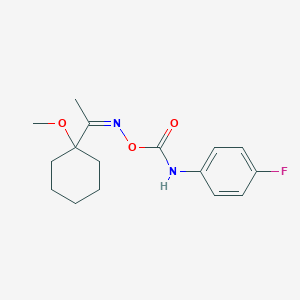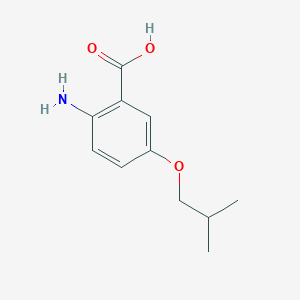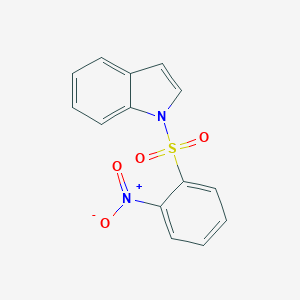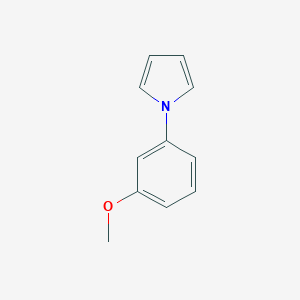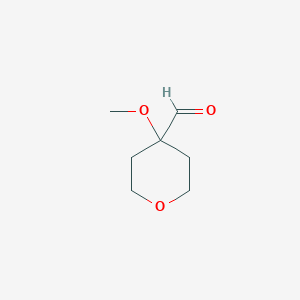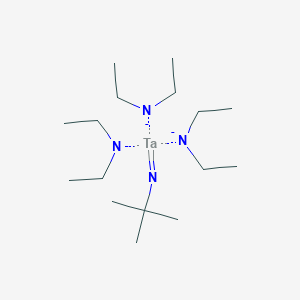
N-Boc-DL-2-amino-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Non-Aqueous Synthesis : A nonaqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, a compound structurally related to N-Boc-DL-2-amino-1-pentanol, was developed by Rawalpally et al. (2009). This process involved reductive amination, Boc protection, and sodium borohydride reduction (Rawalpally et al., 2009).
Molecular Structure Analysis
- X-Ray Structural Analysis : The molecular structure of related compounds, such as 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid, has been determined using X-ray crystallography. This method provides insights into the atomic arrangement and spatial configuration of molecules (Luger et al., 2000).
Chemical Reactions and Properties
- Reactivity with Boronates : Research by Sánchez et al. (2004) demonstrated the reaction of 2,4-pentanedione derived ligands with phenylboronic acid, which is relevant to understanding the reactivity of similar compounds like this compound (Sánchez et al., 2004).
Physical Properties Analysis
- Crystal Structure of Related Compounds : The crystal structure of DL-pentane-2,4-diol, a compound structurally similar to this compound, has been studied, providing insights into the physical properties of these types of molecules (Kuribayashi, 1984).
Chemical Properties Analysis
- Synthesis and Properties of Pentane Amino Derivatives : Talybov et al. (2010) conducted research on the synthesis and properties of pentane amino derivatives, which can be instrumental in understanding the chemical properties of this compound (Talybov et al., 2010).
Applications De Recherche Scientifique
Recherche en protéomique
N-Boc-DL-2-amino-1-pentanol est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans la synthèse de peptides ou de protéines, ou comme réactif dans divers essais biochimiques.
Blocs de construction organiques
Ce composé est considéré comme un bloc de construction organique . En chimie organique, les blocs de construction sont des composés simples qui peuvent être utilisés pour créer des molécules plus complexes. Le this compound pourrait être utilisé dans la synthèse d'une grande variété de composés organiques plus grands et plus complexes.
Solvant dans les mésophases de cristaux liquides lyotropes
Le DL-2-Amino-1-pentanol, un composé apparenté, a été utilisé comme solvant pour évaluer les mésophases de cristaux liquides lyotropes du bromure d'hexadécylpyridinium . Bien que cette application spécifique n'implique pas le this compound, il est possible que la version N-Boc-protégée de la molécule puisse avoir des utilisations similaires.
Préparation de composés hétérocycliques
Le this compound peut être utilisé dans la préparation de composés hétérocycliques . Les composés hétérocycliques sont des composés organiques qui contiennent une structure cyclique contenant des atomes autres que le carbone, tels que le soufre, l'oxygène ou l'azote. Ils présentent un grand intérêt dans le domaine de la chimie organique.
Agents antiviraux
Ce composé peut être utilisé comme agent antiviral inhibiteur de l'intégrase . Les inhibiteurs de l'intégrase sont un type de médicament antirétroviral utilisé dans le traitement du VIH. Ils agissent en désactivant l'intégrase, une protéine que le VIH utilise pour insérer son matériel génétique dans l'ADN de la cellule qu'il a infectée.
Safety and Hazards
N-Boc-DL-2-amino-1-pentanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Propriétés
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179684-02-7 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

